2-氨基-1-(2-甲氧基苯基)乙酮

描述

“2-Amino-1-(2-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C8H9NO . It is also known as 2-Aminoacetophenone . This compound is an important fine chemical intermediate, used in the preparation of a high acidity ionic liquid catalyst for synthesizing 2-aryl-2,3-dihydro-4(1H)-quinolinone derivatives . It can also serve as a breath biomarker in the detection of Pseudomonas aeruginosa infections in cystic fibrosis lungs .

Synthesis Analysis

The synthesis of compounds similar to “2-Amino-1-(2-methoxyphenyl)ethanone” often involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .

Molecular Structure Analysis

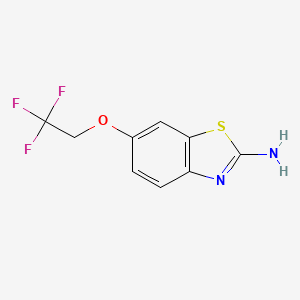

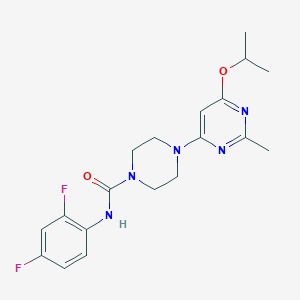

The molecular structure of “2-Amino-1-(2-methoxyphenyl)ethanone” consists of an aromatic ring (phenyl group) attached to an ethanone group with an amino (NH2) and a methoxy (OCH3) substituent on the phenyl ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(2-methoxyphenyl)ethanone” include a molecular weight of 135.16, a melting point of 20 °C, a boiling point of 85-90 °C at 0.5 mm Hg, a density of 1.112 g/mL at 25 °C, and a refractive index of n 20/D 1.614 .

科学研究应用

热解研究

2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐,是2-氨基-1-(2-甲氧基苯基)乙酮的衍生物,已经被研究其在热力下的稳定性,从而鉴定出各种热解产物。这项研究对于了解相关物质在受热时的热降解和潜在危险具有重要意义 (Texter et al., 2018)。

新化合物的合成

该化合物已被用于合成新的席夫碱及其衍生物,展示了其在创造具有潜在应用价值的新化学实体方面的实用性,包括在制药领域 (Puthran et al., 2019)。

杂环化合物的形成

研究表明,2-氨基-1-(2-甲氧基苯基)乙酮在形成各种杂环化合物,如异黄酮和吡唑烷,方面具有多样性,表明其在有机合成中的多功能性 (Moskvina et al., 2015)。

抗菌研究

2-氨基-1-(2-甲氧基苯基)乙酮的衍生物已被合成并筛选其抗菌活性,表明该化合物在开发新的抗菌剂方面具有潜力 (Nagamani et al., 2018)。

抗癌研究

从2-氨基-1-(2-甲氧基苯基)乙酮衍生的化合物已被研究其抗癌活性,突显了该化合物在新抗癌疗法开发中的作用 (Tumosienė等,2020)。

抑制血小板聚集活性

芍药酚,1-(2-羟基-4-甲氧基苯基)乙酮的衍生物,已被合成并测试其抑制血小板聚集的能力,表明其在治疗心血管疾病方面的潜在用途 (Akamanchi et al., 1999)。

未来方向

属性

IUPAC Name |

2-amino-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZVVIXXFTIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2-methoxyphenyl)ethanone | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde](/img/structure/B2479271.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2479272.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)

![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)